

Application Note: Quantification of Defluoro Paliperidone in Pharmaceutical Formulations

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Compound of Interest

Compound Name: Defluoro Paliperidone

Cat. No.: B590895

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Abstract

This application note presents a comprehensive guide for the accurate and precise quantification of **Defluoro Paliperidone**, a potential impurity or metabolite related to the atypical antipsychotic drug Paliperidone, in pharmaceutical formulations. The document provides a detailed, step-by-step High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) protocol, designed for robustness and reliability in a quality control environment. Furthermore, it outlines a thorough method validation strategy based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Significance of Quantifying Defluoro Paliperidone

Paliperidone is a widely prescribed second-generation antipsychotic medication used in the management of schizophrenia and schizoaffective disorder.^[1] The presence of impurities in an active pharmaceutical ingredient (API) can impact the quality, safety, and efficacy of the final drug product. Regulatory bodies like the FDA and EMA mandate the identification and quantification of impurities in pharmaceutical products.

Defluoro Paliperidone, also known as Desfluoro Paliperidone, is a related substance to Paliperidone, characterized by the absence of the fluorine atom on the benzisoxazole ring.^{[2][3]}

[4][5] Its quantification is crucial for several reasons:

- **Process Control:** Monitoring the levels of **Defluoro Paliperidone** can provide insights into the manufacturing process of Paliperidone, helping to control and optimize reaction conditions to minimize its formation.
- **Stability Studies:** The formation of **Defluoro Paliperidone** could be an indicator of degradation, making its quantification a critical component of stability testing for Paliperidone drug products.
- **Regulatory Compliance:** Accurate quantification of this and other impurities is a regulatory requirement to ensure the purity and safety of the pharmaceutical product.

This application note provides a scientifically sound and validated analytical method to address the need for reliable quantification of **Defluoro Paliperidone**.

Structural Relationship and Physicochemical Properties

Understanding the structural relationship between Paliperidone and **Defluoro Paliperidone** is fundamental to developing a selective analytical method.

The key structural difference is the fluorine atom on the benzisoxazole moiety of Paliperidone, which is absent in **Defluoro Paliperidone**. [1][2] This seemingly minor change can influence the molecule's polarity, and thus its chromatographic retention, providing a basis for their separation.

Table 1: Physicochemical Properties

Property	Paliperidone	Defluoro Paliperidone
Chemical Formula	C ₂₃ H ₂₇ FN ₄ O ₃	C ₂₃ H ₂₈ N ₄ O ₃
Molecular Weight	426.48 g/mol [1][6]	408.49 g/mol [2][7]
CAS Number	144598-75-4[1][6]	1380413-60-4[2][7]

Recommended Analytical Protocol: HPLC-UV

Method

This section details a robust HPLC-UV method for the quantification of **Defluoro Paliperidone**. The method is adapted from established protocols for Paliperidone and its related substances, optimized for the specific quantification of the defluorinated analogue.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate **Defluoro Paliperidone** from Paliperidone and other potential impurities. The separation is based on the differential partitioning of the analytes between a non-polar stationary phase (C18 column) and a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength where it exhibits significant absorption.

Materials and Reagents

- **Defluoro Paliperidone** Certified Reference Standard (CRS)
- Paliperidone Certified Reference Standard (CRS)
- Acetonitrile (HPLC grade)
- Ammonium Acetate (Analytical grade)
- Glacial Acetic Acid (Analytical grade)
- Water (HPLC grade or Milli-Q)
- Pharmaceutical formulation of Paliperidone (tablets, capsules, etc.)

Instrumentation and Chromatographic Conditions

Table 2: HPLC-UV Method Parameters

Parameter	Recommended Condition	Rationale
HPLC System	Quaternary or Binary HPLC with UV/PDA Detector	Standard equipment for pharmaceutical analysis.
Column	C18, 150 x 4.6 mm, 5 μ m particle size	Provides good retention and separation for moderately polar compounds.
Mobile Phase A	20 mM Ammonium Acetate buffer, pH 4.5 (adjusted with acetic acid)	The buffer controls the ionization state of the analytes, ensuring consistent retention times.
Mobile Phase B	Acetonitrile	The organic modifier used to elute the analytes from the column.
Gradient Elution	See Table 3	A gradient is employed to ensure adequate separation of Defluoro Paliperidone from the main Paliperidone peak and other impurities.
Flow Rate	1.0 mL/min	A typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature	30 $^{\circ}$ C	Maintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength	277 nm	A wavelength where both Paliperidone and its impurities exhibit good absorbance.[8]
Injection Volume	10 μ L	A suitable volume to achieve good sensitivity without overloading the column.

Run Time	Approximately 20 minutes	Sufficient time to elute all components of interest and re-equilibrate the column.
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Table 3: Gradient Elution Program

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	70	30
10.0	40	60
15.0	40	60
15.1	70	30
20.0	70	30

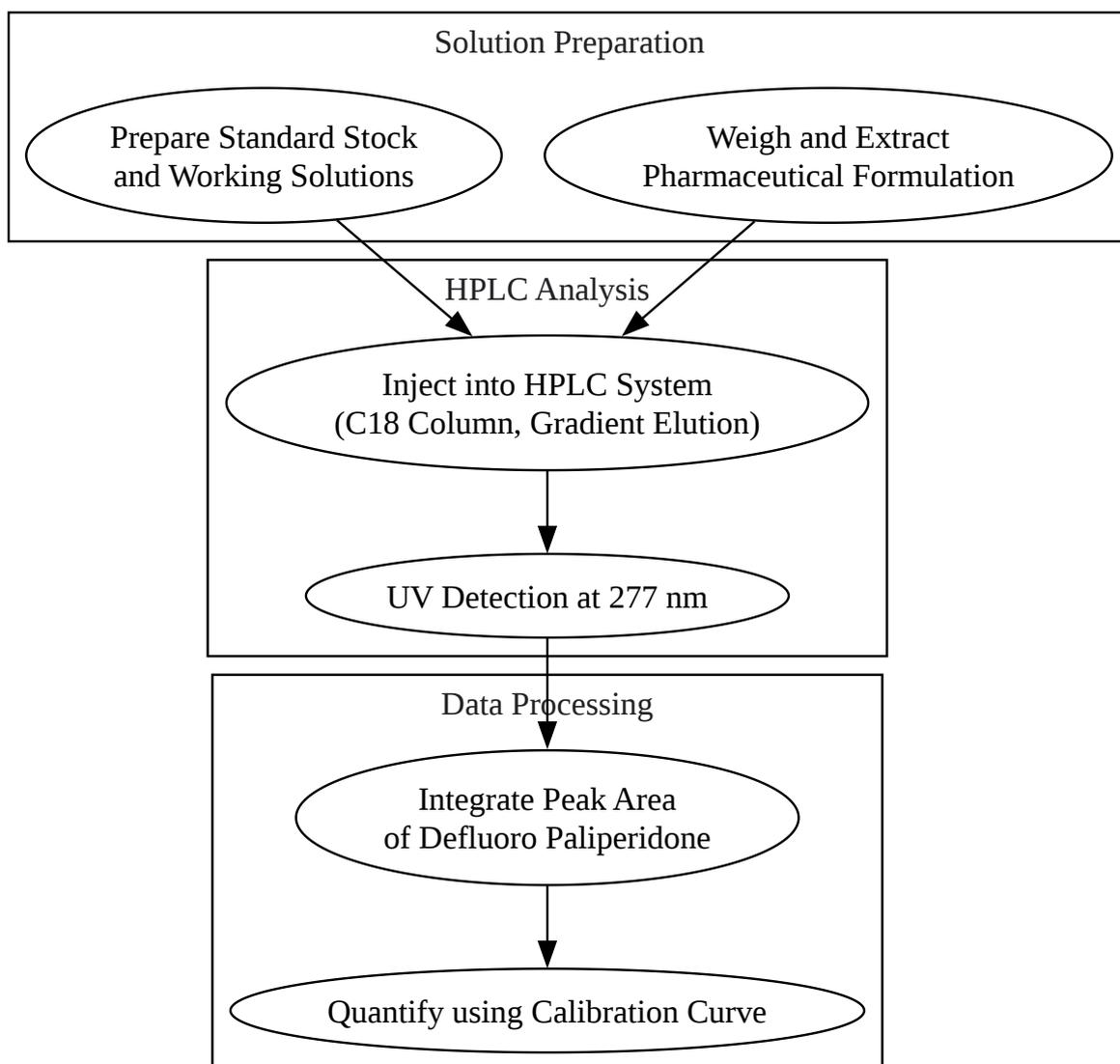
Preparation of Solutions

- Accurately weigh approximately 10 mg of **Defluoro Paliperidone** CRS into a 100 mL volumetric flask.
- Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent) and sonicate for 15 minutes to dissolve.
- Allow the solution to cool to room temperature and dilute to the mark with the diluent.

Prepare a series of working standard solutions by diluting the stock solution with the diluent to cover the expected concentration range of **Defluoro Paliperidone** in the sample preparations (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).

- Weigh and finely powder not fewer than 20 Paliperidone tablets.
- Accurately weigh a portion of the powder equivalent to 50 mg of Paliperidone into a 50 mL volumetric flask.

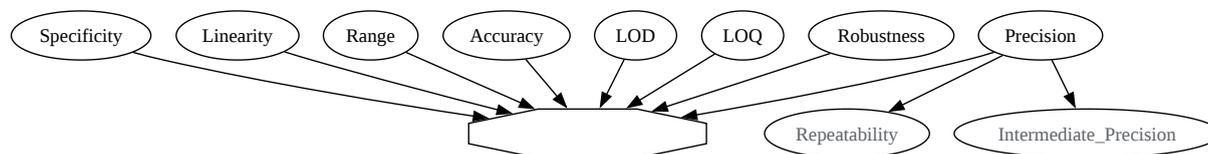
- Add approximately 30 mL of the diluent and sonicate for 30 minutes with intermittent shaking to ensure complete extraction of the drug and its impurities.[10][11]
- Allow the solution to cool to room temperature and dilute to the mark with the diluent.
- Mix well and filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial.



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Method Validation Protocol

The developed analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[8][12]



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Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

- Protocol:
 - Inject the diluent (blank) to demonstrate no interference at the retention time of **Defluoro Paliperidone**.
 - Inject a solution of Paliperidone CRS to confirm separation from the main peak.
 - Inject a solution of **Defluoro Paliperidone** CRS to determine its retention time.
 - Spike the sample preparation with **Defluoro Paliperidone** CRS and demonstrate that the peak is spectrally pure and that there is no change in its retention time.
 - Perform forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) on the Paliperidone formulation to demonstrate that the degradation products do not interfere with the quantification of **Defluoro Paliperidone**.[\[10\]](#)

Linearity and Range

- Protocol:
 - Prepare a series of at least five concentrations of **Defluoro Paliperidone** CRS over the expected range (e.g., from the reporting threshold to 120% of the specification limit for an impurity).
 - Inject each concentration in triplicate.
 - Plot a calibration curve of the mean peak area against the concentration.
 - Determine the linearity by calculating the correlation coefficient (r^2), y-intercept, and slope of the regression line. The correlation coefficient should be ≥ 0.999 .

Accuracy

- Protocol:
 - Prepare a sample solution of the Paliperidone formulation.
 - Spike the sample solution with known concentrations of **Defluoro Paliperidone** CRS at three levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
 - Analyze the spiked samples and calculate the percentage recovery of the added **Defluoro Paliperidone**. The recovery should be within 98.0% to 102.0%.

Precision

- Repeatability (Intra-day Precision):
 - Protocol: Analyze six replicate preparations of a sample spiked with **Defluoro Paliperidone** at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be $\leq 2.0\%$.
- Intermediate Precision (Inter-day Ruggedness):
 - Protocol: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument. The RSD between the two sets of results should be evaluated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

- Protocol:
 - Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.
 - Alternatively, calculate LOD and LOQ from the standard deviation of the response and the slope of the calibration curve.

Robustness

- Protocol:
 - Introduce small, deliberate variations to the method parameters and assess the impact on the results.
 - Parameters to vary include:
 - pH of the mobile phase buffer (± 0.2 units)
 - Column temperature (± 5 °C)
 - Flow rate (± 0.1 mL/min)
 - Mobile phase composition ($\pm 2\%$ absolute)
 - The system suitability parameters should remain within acceptable limits for all varied conditions.

Data Presentation and System Suitability

Table 4: System Suitability Criteria

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry)	≤ 2.0
Theoretical Plates	≥ 2000
%RSD of replicate injections	$\leq 2.0\%$

Table 5: Example Validation Summary

Validation Parameter	Result	Acceptance Criteria
Linearity (r^2)	0.9995	≥ 0.999
Range ($\mu\text{g/mL}$)	0.1 - 5.0	Covers expected impurity levels
Accuracy (% Recovery)	99.5% - 101.2%	98.0% - 102.0%
Repeatability (%RSD)	0.8%	$\leq 2.0\%$
Intermediate Precision (%RSD)	1.2%	$\leq 2.0\%$
LOD ($\mu\text{g/mL}$)	0.03	Reportable
LOQ ($\mu\text{g/mL}$)	0.1	Reportable
Robustness	Passed	System suitability criteria met

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, robust, and accurate means for the quantification of **Defluoro Paliperidone** in pharmaceutical formulations. The comprehensive validation protocol ensures that the method is fit for its intended purpose in a regulated environment, supporting quality control, stability testing, and process monitoring. Adherence to these protocols will enable researchers and analytical scientists to generate high-quality, defensible data for regulatory submissions and product release.

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